molecular formula C23H17N3O2S B12346511 (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B12346511
M. Wt: 399.5 g/mol
InChI Key: RZVDFFDMRTUESQ-BOPFTXTBSA-N
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Description

(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a thiazole ring, a chromone moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the chromone moiety and the dimethylamino group. The final step often involves the formation of the enenitrile linkage under specific reaction conditions such as the use of strong bases or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the dimethylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the enenitrile linkage or the chromone moiety, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile:

    This compound analogs: These compounds may have similar structures but with slight modifications, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H17N3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

(Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C23H17N3O2S/c1-26(2)18-9-7-15(8-10-18)11-17(13-24)22-25-20(14-29-22)19-12-16-5-3-4-6-21(16)28-23(19)27/h3-12,14H,1-2H3/b17-11-

InChI Key

RZVDFFDMRTUESQ-BOPFTXTBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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